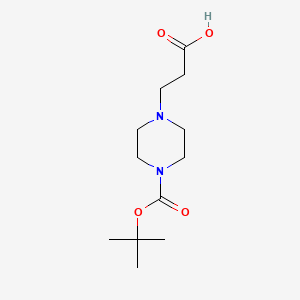

3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O4/c1-12(2,3)18-11(17)14-8-6-13(7-9-14)5-4-10(15)16/h4-9H2,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGQDOZLISKTFIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

242459-97-8 | |

| Record name | 242459-97-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid

This guide provides a comprehensive technical overview of 3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid, a critical building block in modern medicinal chemistry and drug discovery. It is intended for researchers, chemists, and drug development professionals who utilize advanced chemical scaffolds in their work.

Core Compound Identification

-

Compound Name: this compound

-

Molecular Formula: C₁₂H₂₂N₂O₄[2]

-

IUPAC Name: 3-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]propanoic acid[2]

This molecule is a bifunctional aliphatic acid containing a piperazine ring protected with a tert-butoxycarbonyl (Boc) group. This structural motif makes it an invaluable asset in synthetic chemistry, particularly as a versatile linker for conjugating different molecular entities. The Boc-protected amine offers stability under various reaction conditions while allowing for selective deprotection, and the terminal carboxylic acid provides a ready handle for amide bond formation or other derivatizations.

Physicochemical & Computed Properties

Understanding the fundamental properties of a reagent is paramount for its effective use in experimental design, from reaction setup to purification and formulation. The data below, compiled from authoritative sources, provides a snapshot of the compound's key characteristics.

| Property | Value | Source |

| Molecular Weight | 258.31 g/mol | PubChem[2] |

| Monoisotopic Mass | 258.15795719 Da | PubChem[2] |

| XLogP3-AA (LogP) | -1.9 | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 5 | PubChem |

| Rotatable Bond Count | 5 | PubChem |

| Topological Polar Surface Area | 70.1 Ų | PubChem[2] |

Table 1: Key Physicochemical and Computed Properties.

The negative LogP value indicates a high degree of hydrophilicity, which is a critical consideration for solubility in reaction solvents and for the pharmacokinetic properties of resulting drug candidates.

Synthesis and Purification Protocol

The synthesis of this compound is typically achieved through a Michael addition reaction. This approach is favored for its high efficiency and atom economy. The following protocol outlines a reliable method starting from commercially available precursors.

Synthesis Workflow: Michael Addition

The core of the synthesis involves the conjugate addition of the secondary amine of N-Boc-piperazine to an acrylic acid ester, followed by saponification to yield the final carboxylic acid.

Caption: Synthetic pathway via Michael addition and subsequent hydrolysis.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Ethyl 3-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoate

-

Reactor Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add tert-butyl piperazine-1-carboxylate (N-Boc-piperazine, 18.6 g, 100 mmol).[3]

-

Solvent Addition: Add 100 mL of absolute ethanol to the flask. Stir the mixture until the N-Boc-piperazine is fully dissolved.

-

Reagent Addition: Slowly add ethyl acrylate (11.0 g, 110 mmol) to the solution at room temperature. The slight excess of the acrylate ensures the complete consumption of the piperazine starting material.

-

Reaction: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 12-16 hours. The progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator. The resulting crude oil is the ethyl ester intermediate.

Step 2: Saponification to the Final Product

-

Hydrolysis: Dissolve the crude intermediate oil in 50 mL of methanol. To this solution, add a solution of sodium hydroxide (6.0 g, 150 mmol) in 50 mL of deionized water.

-

Reaction: Stir the biphasic mixture vigorously at room temperature for 4-6 hours. Monitor the reaction by TLC until the starting ester spot has disappeared.

-

Acidification: Cool the reaction vessel in an ice bath. Slowly and carefully acidify the mixture to a pH of ~4-5 by adding 2M hydrochloric acid. The product will begin to precipitate as a white solid.

-

Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove inorganic salts.

-

Drying: Dry the product under high vacuum at 40-50°C for 24 hours to yield this compound as a white crystalline solid.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques should be employed.

-

¹H NMR (Proton Nuclear Magnetic Resonance): In CDCl₃, the spectrum should show a prominent singlet at ~1.45 ppm corresponding to the nine protons of the tert-butyl group. Multiplets for the piperazine ring protons will appear around 2.4-2.6 ppm and 3.4-3.6 ppm. The propanoic acid chain protons will present as two triplets around 2.6 ppm and 2.8 ppm.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode should show a peak corresponding to [M+H]⁺ at m/z 259.16. In negative mode, a peak for [M-H]⁻ at m/z 257.15 would be expected.

-

High-Performance Liquid Chromatography (HPLC): Purity should be assessed using a C18 reverse-phase column. A typical mobile phase would be a gradient of water and acetonitrile with 0.1% trifluoroacetic acid (TFA). The final product should exhibit a single major peak with purity >95%.

Applications in Research and Drug Discovery

The unique structure of this compound makes it a highly sought-after linker in several advanced therapeutic modalities. Its primary utility lies in its ability to covalently connect two different molecular fragments while providing optimal spacing and physicochemical properties.

PROTACs and Molecular Glues

In the field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) utilize a bifunctional molecule to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's degradation. This compound is an ideal linker component for PROTAC synthesis.[4] The carboxylic acid can be coupled to a ligand for the E3 ligase, and after Boc deprotection, the newly freed secondary amine can be attached to a ligand for the protein of interest.

Caption: Conceptual role of the title compound as a PROTAC linker.

Covalent Inhibitors and Targeted Drug Conjugates

This molecule is also used in the synthesis of targeted covalent inhibitors. For example, it can serve as the spacer between a targeting moiety and a reactive group (e.g., an acrylamide) designed to form a covalent bond with a specific residue on a target protein, such as a kinase.[5] This strategy has been successfully employed in developing next-generation inhibitors for challenging targets like Fibroblast Growth Factor Receptors (FGFR).[5]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.

-

Hazard Statements:

-

Precautionary Measures:

-

Always handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

References

- 1. 242459-97-8|this compound|BLD Pharm [bldpharm.com]

- 2. This compound | C12H22N2O4 | CID 2735644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

3-(4-Boc-piperazin-1-yl)propanoic acid spectral data (NMR, MS)

An In-Depth Technical Guide to the Spectral Characterization of 3-(4-Boc-piperazin-1-yl)propanoic acid

Abstract

As a pivotal building block in contemporary drug discovery and medicinal chemistry, 3-(4-Boc-piperazin-1-yl)propanoic acid serves as a versatile scaffold for synthesizing complex pharmaceutical agents. Its unique structure, combining a piperazine ring protected by a tert-butoxycarbonyl (Boc) group and a propanoic acid chain, offers multiple points for chemical modification.[1][2] The unambiguous confirmation of its molecular structure and purity is a prerequisite for its use in synthesis, making a thorough understanding of its spectral properties essential. This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. Authored from the perspective of a Senior Application Scientist, this document delves into the interpretation of the spectral data, explains the causality behind experimental choices, and provides detailed, field-proven protocols for data acquisition.

Molecular Structure and Physicochemical Properties

The first step in any analytical endeavor is to understand the molecule's fundamental structure. The key features—a Boc-protected amine, a tertiary amine within the piperazine ring, and a carboxylic acid—give rise to a distinct and predictable spectral signature.

-

Molecular Formula: C₁₂H₂₂N₂O₄[3]

-

Molecular Weight: 258.31 g/mol [3]

-

IUPAC Name: 3-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]propanoic acid[3]

Caption: Molecular structure of 3-(4-Boc-piperazin-1-yl)propanoic acid.

Proton (¹H) NMR Spectroscopy

Proton NMR is the first-line technique for confirming the structural integrity of small organic molecules. It provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Data Summary

The following data represents a typical ¹H NMR spectrum acquired in Deuterated Chloroform (CDCl₃).

| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| f | 1.46 | Singlet (s) | 9H | tert-butyl protons of Boc group |

| c | ~2.45 | Triplet (t) | 4H | Piperazine protons adjacent to N |

| b | ~2.60 | Triplet (t) | 2H | -CH₂ -N (propanoic acid chain) |

| a | ~2.75 | Triplet (t) | 2H | -CH₂ -COOH (propanoic acid chain) |

| d | ~3.45 | Triplet (t) | 4H | Piperazine protons adjacent to N-Boc |

| - | Broad | Singlet (s) | 1H | Carboxylic acid proton (-COOH ) |

Interpretation and Mechanistic Insights

-

The Boc Group (f): The most prominent signal is the sharp singlet at approximately 1.46 ppm, integrating to nine protons.[4] This is the classic signature of the tert-butyl group on the Boc protecting group. Its singlet nature arises because all nine protons are chemically equivalent and have no adjacent protons to couple with.

-

The Piperazine Ring (c, d): The piperazine ring protons are split into two distinct sets of signals. The four protons at ~3.45 ppm (d) are deshielded due to the electron-withdrawing effect of the adjacent carbamate carbonyl group. The other four protons at ~2.45 ppm (c) are further upfield as they are adjacent to the tertiary amine. Both appear as triplets, indicating coupling to their adjacent methylene neighbors within the ring.

-

The Propanoic Acid Chain (a, b): The two methylene groups of the propanoic acid chain appear as two distinct triplets. The triplet at ~2.75 ppm (a) is assigned to the protons alpha to the carboxylic acid group, which is strongly electron-withdrawing. The adjacent methylene protons (b) at ~2.60 ppm are slightly more shielded but are deshielded relative to the piperazine protons (c) due to the influence of the nearby nitrogen.

-

Carboxylic Acid Proton: The acidic proton of the -COOH group typically appears as a very broad singlet at a variable, downfield chemical shift. Its broadness is due to rapid chemical exchange with trace amounts of water in the solvent.

Experimental Protocol: ¹H NMR

The choice of protocol is critical for acquiring high-quality, reproducible data.

-

Sample Preparation: Accurately weigh 5-10 mg of 3-(4-Boc-piperazin-1-yl)propanoic acid. Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial before transferring it to a high-quality 5 mm NMR tube.[5]

-

Expert Insight: Using a deuterated solvent is crucial as it is "invisible" in the ¹H spectrum and provides the deuterium signal required for the spectrometer's field-frequency lock.[5] Chloroform-d is a good first choice for its ability to dissolve a wide range of organic compounds.

-

-

Instrument Setup: Insert the sample into the NMR spectrometer. The instrument performs automatic tuning, matching, and shimming to optimize the magnetic field homogeneity.

-

Acquisition: Acquire the spectrum using standard parameters on a 400 or 500 MHz spectrometer. A typical experiment involves a 90° pulse, a short acquisition time (~2-4 seconds), and a relaxation delay of 1-2 seconds. 16 to 32 scans are usually sufficient for a high signal-to-noise ratio.

-

Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The spectrum is then referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

Carbon (¹³C) NMR Spectroscopy

¹³C NMR provides direct evidence for the carbon skeleton of a molecule, with each unique carbon atom producing a distinct signal.

Data Summary

| Label | Chemical Shift (δ, ppm) | Assignment |

| f | ~28.4 | tert-butyl C H₃ of Boc group |

| a | ~33.5 | -C H₂-COOH (propanoic acid chain) |

| d | ~43.8 | Piperazine C H₂ adjacent to N-Boc |

| c | ~53.1 | Piperazine C H₂ adjacent to N |

| b | ~57.0 | -C H₂-N (propanoic acid chain) |

| e | ~79.5 | tert-butyl quaternary C of Boc group |

| - | ~154.7 | C =O of Boc group |

| - | ~177.0 | C =O of carboxylic acid |

Interpretation and Mechanistic Insights

The ¹³C spectrum confirms the presence of eight distinct carbon environments, consistent with the molecular structure.

-

Carbonyl Carbons: The two carbonyl carbons are the most deshielded, appearing far downfield. The carboxylic acid carbonyl is typically found around 177 ppm, while the carbamate carbonyl of the Boc group is around 155 ppm.[6]

-

Boc Group Carbons (e, f): The quaternary carbon (e) of the tert-butyl group appears around 80 ppm, while the three equivalent methyl carbons (f) are highly shielded and appear upfield at ~28.4 ppm.[7]

-

Aliphatic Carbons (a, b, c, d): The remaining four signals correspond to the four unique methylene carbons of the piperazine ring and the propanoic acid chain. Their chemical shifts are determined by their proximity to the electron-withdrawing nitrogen and oxygen atoms. The carbons adjacent to the Boc-protected nitrogen (d) are more shielded than those adjacent to the tertiary amine nitrogen (c, b).

Experimental Protocol: ¹³C NMR

-

Sample Preparation: A higher concentration is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope. Use 50-100 mg of the compound dissolved in ~0.7 mL of deuterated solvent.[5]

-

Acquisition: The experiment is typically run with proton decoupling to simplify the spectrum to single lines for each carbon. A standard pulse program like zgpg30 is used. Due to the lower sensitivity, a longer acquisition time and more scans (e.g., 1024 or more) are necessary, which can take from 20 minutes to several hours.[5]

-

Processing: Similar to ¹H NMR, the data undergoes Fourier transformation, phasing, and baseline correction. The solvent signal (e.g., CDCl₃ at 77.16 ppm) is used for referencing.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and valuable information about the molecule's structure through fragmentation analysis. Electrospray Ionization (ESI) is the preferred method for a polar, non-volatile molecule like this.[8]

Data Summary (Positive Ion ESI-MS)

| m/z | Ion | Assignment |

| 259.1652 | [M+H]⁺ | Protonated molecular ion |

| 203.1234 | [M+H-C₄H₈]⁺ | Loss of isobutylene from Boc group |

| 159.1339 | [M+H-Boc]⁺ | Loss of the entire Boc group |

| 114.0917 | [C₅H₁₂N₂O]⁺ | Piperazine-propanoic fragment |

Interpretation of Fragmentation

The fragmentation of N-Boc protected amines is highly characteristic and serves as a diagnostic tool.

-

Molecular Ion: In positive ion mode, the molecule is readily protonated, typically on one of the nitrogen atoms, to give the [M+H]⁺ peak at m/z 259.[9]

-

Boc Group Fragmentation: The Boc group is thermally and acid-labile, leading to characteristic fragmentation pathways under ESI conditions.[10]

-

Loss of Isobutylene (m/z 203): A major fragmentation route involves the loss of isobutylene (56 Da) via a McLafferty-like rearrangement, resulting in a carbamic acid intermediate.[11]

-

Loss of Boc (m/z 159): Subsequent loss of CO₂ (44 Da) from the carbamic acid intermediate, or the direct cleavage of the entire Boc group (100 Da), yields the deprotected piperazinyl propanoic acid cation. This is often a very prominent peak.

-

-

α-Cleavage: Cleavage of the carbon-carbon bond alpha to the tertiary amine nitrogen is another common fragmentation pathway for amines, leading to further fragmentation of the core structure.[12]

Caption: Key fragmentation pathways for 3-(4-Boc-piperazin-1-yl)propanoic acid in ESI-MS.

Experimental Protocol: LC-MS

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at 1 mg/mL. Perform a serial dilution to a final concentration of ~1-10 µg/mL using the initial mobile phase composition.[13]

-

Chromatographic Separation (LC): While direct infusion is possible, coupling with liquid chromatography (LC) is standard practice to ensure sample purity.

-

Column: A C18 reverse-phase column is suitable for this polar molecule.

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

-

Expert Insight: The addition of formic acid aids in the protonation of the analyte, which is essential for positive mode ESI, leading to enhanced signal intensity.[9]

-

-

Mass Spectrometry (MS):

-

Ionization Source: Electrospray Ionization (ESI), positive ion mode.

-

Analysis: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is used to acquire accurate mass data. A full scan is performed over a mass range of m/z 50-500.

-

Tandem MS (MS/MS): To confirm fragmentation pathways, the [M+H]⁺ ion (m/z 259) can be isolated and subjected to collision-induced dissociation (CID) to generate the fragment ions described above.

-

Conclusion

The collective spectral data from ¹H NMR, ¹³C NMR, and mass spectrometry provide a cohesive and unambiguous characterization of 3-(4-Boc-piperazin-1-yl)propanoic acid. The ¹H NMR confirms the presence and connectivity of all proton environments, ¹³C NMR validates the carbon framework, and high-resolution MS confirms the elemental composition and reveals diagnostic fragmentation patterns characteristic of the N-Boc protecting group. These datasets and protocols serve as a reliable benchmark for researchers and scientists to ensure the identity and quality of this important synthetic intermediate.

References

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. 3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid | C12H22N2O4 | CID 2735644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. macmillan.princeton.edu [macmillan.princeton.edu]

- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 9. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. reddit.com [reddit.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. tecan.com [tecan.com]

An In-Depth Technical Guide to the Synthesis of 1-Boc-4-(2-carboxyethyl)piperazine

Introduction

In the landscape of modern medicinal chemistry and drug development, the piperazine scaffold is a "privileged structure," appearing frequently in a multitude of therapeutic agents due to its favorable pharmacokinetic properties.[1] A particularly valuable derivative is 1-Boc-4-(2-carboxyethyl)piperazine, also known as 3-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoic acid.[2] This molecule serves as a bifunctional building block, featuring a nucleophilic carboxylic acid handle and a latent secondary amine protected by a tert-butoxycarbonyl (Boc) group. This orthogonal design makes it an indispensable intermediate for constructing complex molecular architectures, including linkers for Proteolysis Targeting Chimeras (PROTACs), and for introducing a solubilizing, functionalizable chain in drug candidates.[3][4]

This guide provides a comprehensive overview of the most efficient and widely adopted synthetic strategy for preparing 1-Boc-4-(2-carboxyethyl)piperazine. We will delve into the mechanistic underpinnings of the reaction, provide field-tested experimental protocols, and explain the rationale behind the selection of reagents and conditions, offering a complete framework for researchers, scientists, and drug development professionals.

Core Synthetic Strategy: A Two-Step Approach

The synthesis is elegantly achieved through a robust two-step sequence starting from the commercially available 1-Boc-piperazine. The overall transformation involves the addition of a three-carbon acid chain to the unprotected nitrogen of the piperazine ring.

The Foundational Precursor: 1-Boc-Piperazine

The choice of 1-Boc-piperazine as the starting material is a strategic decision rooted in the principles of protecting group chemistry.[5] Piperazine possesses two secondary amine nitrogens of similar reactivity. Attempting to selectively mono-alkylate piperazine is notoriously difficult and often results in a mixture of mono- and di-substituted products, leading to low yields and challenging purifications.[6]

The tert-butoxycarbonyl (Boc) group serves as an excellent protecting group for one of the nitrogen atoms for several key reasons:

-

Selectivity: It can be installed with high selectivity to yield the mono-protected product.[6][7]

-

Stability: The Boc group is stable under the basic and nucleophilic conditions required for the subsequent alkylation step.

-

Orthogonality: It can be readily removed under acidic conditions (e.g., with trifluoroacetic acid or HCl), which do not affect the newly installed ester or carboxylic acid, allowing for further functionalization at that position if required.[5]

Part 1: Aza-Michael Addition of 1-Boc-Piperazine to Ethyl Acrylate

The first step is a classic conjugate addition, specifically an aza-Michael reaction.[8] The nucleophilic secondary amine of 1-Boc-piperazine attacks the electron-deficient β-carbon of an α,β-unsaturated ester, such as ethyl acrylate.

Mechanistic Rationale

The reaction proceeds via the nucleophilic attack of the lone pair of electrons on the unprotected nitrogen of 1-Boc-piperazine onto the β-carbon of ethyl acrylate. This is favorable because the electron-withdrawing ester group polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic. The resulting intermediate is an enolate, which is then protonated by the solvent (typically an alcohol) to yield the final adduct.

// Nodes for reactants and products start [label="1-Boc-Piperazine + Ethyl Acrylate"]; intermediate [label="[Enolate Intermediate]"]; product [label="Ethyl 3-(4-Boc-piperazin-1-yl)propanoate"];

// Invisible nodes for layout p1 [style=invis]; p2 [style=invis];

// Edges representing the mechanism start -> intermediate [label="Nucleophilic Attack\non β-Carbon"]; intermediate -> p1 [label="Electron\nDelocalization"]; p1 -> p2 [style=invis]; p2 -> product [label="Protonation\nby Solvent"];

{rank=same; start; intermediate; p1; p2; product;} } dot Caption: Simplified mechanism of the aza-Michael addition.

Detailed Experimental Protocol: Synthesis of Ethyl 3-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoate

Materials:

-

1-Boc-piperazine (1.0 eq)

-

Ethyl acrylate (1.1 - 1.2 eq)

-

Ethanol (Absolute)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer/hotplate

Procedure:

-

To a round-bottom flask, add 1-Boc-piperazine (e.g., 10.0 g, 53.7 mmol).

-

Dissolve the starting material in absolute ethanol (e.g., 100 mL).

-

Add ethyl acrylate (e.g., 6.45 g, 64.4 mmol, 1.2 eq) to the solution.

-

Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) with stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the 1-Boc-piperazine spot is consumed (typically 4-6 hours).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

The resulting crude oil, ethyl 3-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoate, is often of sufficient purity to be used directly in the next step. If necessary, it can be purified by flash column chromatography.

Part 2: Saponification of the Ester to the Carboxylic Acid

The second and final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is most commonly achieved via saponification, a base-mediated hydrolysis.

Mechanistic Rationale

The hydroxide ion (from NaOH or LiOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate. The intermediate then collapses, expelling the ethoxide as a leaving group. The ethoxide, being a strong base, immediately deprotonates the newly formed carboxylic acid to yield the carboxylate salt and ethanol. A final acidification step is required to protonate the carboxylate and yield the neutral carboxylic acid product.

Detailed Experimental Protocol: Synthesis of 1-Boc-4-(2-carboxyethyl)piperazine

Materials:

-

Crude ethyl 3-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoate (1.0 eq)

-

Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH) (1.5 - 2.0 eq)

-

Tetrahydrofuran (THF)

-

Deionized Water

-

Hydrochloric Acid (HCl), 1M or 2M solution

-

Erlenmeyer flask, Büchner funnel, filter paper

Procedure:

-

Dissolve the crude ester from the previous step (assuming 53.7 mmol theoretical) in a mixture of THF (e.g., 50 mL) and water (e.g., 50 mL) in an Erlenmeyer flask.

-

In a separate beaker, prepare a solution of NaOH (e.g., 3.22 g, 80.5 mmol, 1.5 eq) in water (e.g., 25 mL) and add it to the ester solution with stirring.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC until the starting ester is fully consumed (typically 2-4 hours).

-

Once hydrolysis is complete, remove the THF under reduced pressure using a rotary evaporator.

-

Cool the remaining aqueous solution in an ice bath.

-

Slowly acidify the solution by adding 1M HCl dropwise with stirring. The target product will begin to precipitate as a white solid. Continue adding acid until the pH of the solution is approximately 4-5.

-

Stir the resulting slurry in the ice bath for another 30 minutes to ensure complete precipitation.

-

Collect the white solid by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with cold deionized water to remove any residual salts.

-

Dry the product under vacuum to yield 1-Boc-4-(2-carboxyethyl)piperazine as a white crystalline solid.

Data Summary and Characterization

| Step | Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield | Key Analytical Data |

| 1 | Ethyl 3-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoate | C₁₅H₂₈N₂O₄ | 288.39 | >90% | ¹H NMR, LC-MS |

| 2 | 1-Boc-4-(2-carboxyethyl)piperazine | C₁₂H₂₂N₂O₄ | 258.31 | >85% | ¹H NMR, ¹³C NMR, m.p. |

Note: Yields are representative and may vary based on reaction scale and purification methods.

Trustworthiness: A Self-Validating System

The described protocol is inherently self-validating. The progress of each step can be reliably monitored by TLC. The intermediate ester and final acid product have distinct physical properties (oil vs. crystalline solid) and chromatographic mobilities. The final product's identity and purity can be unequivocally confirmed by standard analytical techniques such as NMR spectroscopy and mass spectrometry, ensuring that the desired molecule has been synthesized to the required specifications for further use in research and development.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C12H22N2O4 | CID 2735644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy 1-Benzyl-4-Boc-piperazine-2-carboxylic acid | 181956-25-2 [smolecule.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. The synthesis method of 1-BOC-Piperazine_Chemicalbook [m.chemicalbook.com]

- 7. 1-BOC-Piperazine synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

Navigating the Solubility Landscape of 3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid: A Technical Guide for Drug Development Professionals

Abstract

In the landscape of pharmaceutical development, understanding the physicochemical properties of a molecule is paramount to its successful translation from a laboratory curiosity to a clinical candidate. Among these properties, solubility stands as a critical gatekeeper, influencing bioavailability, formulation strategies, and ultimately, therapeutic efficacy. This in-depth technical guide focuses on 3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid, a bifunctional molecule incorporating a protected piperazine moiety and a carboxylic acid. While specific quantitative solubility data for this compound is not extensively published, this guide provides a comprehensive framework for its characterization. We will delve into the theoretical underpinnings of its solubility, present detailed, field-proven protocols for its empirical determination, and explore the critical factors that modulate its dissolution. This document is intended to serve as a valuable resource for researchers, chemists, and formulation scientists, enabling them to navigate the challenges and unlock the full potential of this and structurally related compounds.

Introduction: The Molecular Architecture and its Solubility Implications

This compound, with a molecular formula of C12H22N2O4 and a molecular weight of approximately 258.31 g/mol , presents an interesting case study in solubility.[1] Its structure is characterized by three key features that dictate its interaction with various solvents:

-

The Piperazine Ring: A basic heterocyclic amine, the piperazine core contributes to the molecule's potential for protonation in acidic media, which can significantly enhance aqueous solubility.

-

The tert-Butoxycarbonyl (Boc) Protecting Group: This bulky, lipophilic group masks one of the piperazine nitrogens, increasing the molecule's overall hydrophobicity and favoring solubility in organic solvents.

-

The Propanoic Acid Moiety: The carboxylic acid group introduces a polar, acidic center capable of deprotonation in basic conditions to form a carboxylate salt, a feature that can be exploited to improve aqueous solubility.

The presence of both a basic nitrogen (within the piperazine ring) and an acidic carboxylic acid group suggests that this compound is a zwitterionic compound, capable of existing as a neutral molecule, a cation, an anion, or a zwitterion depending on the pH of the surrounding medium. This amphoteric nature is a key determinant of its solubility profile.

Theoretical Framework: Predicting Solubility Behavior

A qualitative prediction of solubility can be made by examining the molecule's structural components. The lipophilic Boc group and the hydrocarbon backbone suggest a degree of solubility in non-polar organic solvents. Conversely, the polar carboxylic acid and the nitrogen atoms of the piperazine ring indicate potential for hydrogen bonding and dissolution in polar protic solvents.

The pH of the solvent will be a critical factor influencing the aqueous solubility of this compound. At low pH, the piperazine nitrogen will be protonated, forming a cationic species which is expected to be more water-soluble. At high pH, the carboxylic acid will be deprotonated to a carboxylate anion, which should also enhance aqueous solubility. At the isoelectric point (pI), the molecule will exist predominantly as a neutral zwitterion, where its aqueous solubility is expected to be at a minimum.

Experimental Determination of Solubility: A Methodological Deep Dive

Accurate determination of solubility requires empirical testing. The following section outlines robust and widely accepted protocols for both thermodynamic and kinetic solubility assays, which are critical early-stage assessments in drug discovery and development.

Thermodynamic Solubility Assay (Shake-Flask Method)

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent. The shake-flask method is the gold standard for this determination.

Objective: To determine the saturation concentration of this compound in a specific solvent at equilibrium.

Experimental Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the test solvent (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, DMSO) in a sealed vial. The presence of undissolved solid is crucial.

-

-

Equilibration:

-

Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator for a sufficient period to reach equilibrium (typically 24-48 hours).

-

-

Phase Separation:

-

Allow the vials to stand undisturbed to permit the sedimentation of undissolved solid.

-

Carefully withdraw a clear aliquot of the supernatant. For accurate results, filtration through a 0.22 µm syringe filter or centrifugation is recommended to remove any remaining solid particles.

-

-

Quantification:

-

Dilute the supernatant with an appropriate solvent to a concentration within the linear range of a pre-established calibration curve.

-

Analyze the concentration of the dissolved compound using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Data Analysis:

-

Calculate the solubility in units of µg/mL, mg/L, or Molarity (mol/L) based on the measured concentration and the dilution factor.

-

Diagram of the Thermodynamic Solubility Workflow:

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility Assay (High-Throughput Screening)

Kinetic solubility is a measure of how quickly a compound dissolves from a concentrated stock solution (typically in DMSO) when diluted into an aqueous buffer. It is a high-throughput method often used in early drug discovery.

Objective: To rapidly assess the aqueous solubility of this compound under non-equilibrium conditions.

Experimental Protocol:

-

Stock Solution Preparation:

-

Prepare a concentrated stock solution of this compound in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.

-

-

Assay Plate Preparation:

-

In a 96-well microplate, add the aqueous buffer of choice (e.g., PBS pH 7.4).

-

-

Compound Addition and Precipitation:

-

Add a small volume of the DMSO stock solution to the aqueous buffer in each well to achieve the desired final compound concentration (e.g., a serial dilution from 200 µM to 1 µM). The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its co-solvent effects.

-

Mix the plate and incubate at room temperature for a defined period (e.g., 1-2 hours). During this time, a precipitate may form if the compound's solubility is exceeded.

-

-

Analysis:

-

The amount of precipitate can be quantified using several methods:

-

Nephelometry: Measures the light scattering caused by insoluble particles.

-

UV-Vis Spectroscopy: After filtration or centrifugation to remove precipitate, the concentration of the remaining dissolved compound in the supernatant is measured.

-

LC-MS/MS: Provides a more sensitive and specific quantification of the dissolved compound.

-

-

-

Data Analysis:

-

The kinetic solubility is defined as the concentration at which precipitation is first observed or the concentration of the compound remaining in solution after the incubation period.

-

Diagram of the Kinetic Solubility Workflow:

Caption: Workflow for Kinetic Solubility Determination.

Factors Influencing the Solubility of this compound

A comprehensive understanding of a compound's solubility requires an investigation into the factors that can influence it.

| Factor | Influence on Solubility | Rationale |

| pH | High | The presence of both a basic piperazine nitrogen and an acidic carboxylic acid makes the molecule's net charge and polarity highly dependent on pH. Solubility is expected to be lowest at the isoelectric point and increase in both acidic and basic conditions. |

| Temperature | Moderate to High | The dissolution of a solid in a liquid is typically an endothermic process, meaning solubility will generally increase with temperature. This relationship should be empirically determined. |

| Co-solvents | High | The addition of organic co-solvents (e.g., ethanol, propylene glycol, PEG 400) to an aqueous solution can significantly increase the solubility of a lipophilic compound like this by reducing the polarity of the solvent system. |

| Salt Form | High | Formation of a salt at either the piperazine nitrogen (e.g., hydrochloride salt) or the carboxylic acid (e.g., sodium salt) can dramatically improve aqueous solubility and dissolution rate compared to the free zwitterionic form. |

| Crystal Form (Polymorphism) | Moderate | Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities. The most stable polymorph will generally have the lowest solubility. |

Conclusion and Future Directions

While a definitive, quantitative solubility profile of this compound requires dedicated experimental investigation, this guide provides a robust framework for such an endeavor. By understanding the interplay of its structural features and the influence of external factors like pH and solvent composition, researchers can effectively characterize its solubility. The detailed protocols for thermodynamic and kinetic solubility assays presented herein offer a clear path for generating the critical data needed to advance this compound through the drug development pipeline. Future work should focus on the empirical determination of its solubility in a range of pharmaceutically relevant solvents and buffers, as well as an investigation into potential salt forms and co-solvent systems to optimize its dissolution characteristics for preclinical and clinical formulation development.

References

Navigating the Safety and Application of tert-Butyl 4-(2-carboxyethyl)piperazine-1-carboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Piperazine Moiety in Modern Drug Discovery

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, valued for its favorable physicochemical properties and its ability to serve as a versatile linker in complex molecular architectures.[1] tert-Butyl 4-(2-carboxyethyl)piperazine-1-carboxylate, also known by its IUPAC name 3-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]propanoic acid, is a bifunctional building block of significant interest in the synthesis of novel pharmaceutical agents. The presence of a protected amine on the piperazine ring and a carboxylic acid moiety on the ethyl side chain allows for sequential and site-selective modifications, making it a valuable tool for drug development professionals. This guide provides a comprehensive overview of its material safety data, physicochemical properties, a plausible synthetic route, and its applications in the field.

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is fundamental to its handling, formulation, and mechanism of action. The key properties of tert-butyl 4-(2-carboxyethyl)piperazine-1-carboxylate are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 3-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]propanoic acid | PubChem |

| CAS Number | 242459-97-8 | PubChem |

| Molecular Formula | C12H22N2O4 | PubChem |

| Molecular Weight | 258.31 g/mol | [2] |

| Appearance | Solid | Inferred from properties |

| XLogP3-AA | -1.9 | [2] |

Material Safety Data Sheet (MSDS) Analysis: A Risk-Based Approach

The safe handling of any chemical substance is paramount in a research and development setting. The following sections provide a detailed breakdown of the hazards associated with tert-butyl 4-(2-carboxyethyl)piperazine-1-carboxylate, based on available GHS classification data.[2]

Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are summarized below:

-

Acute Toxicity: Harmful if swallowed (Oral, Category 4), Harmful in contact with skin (Dermal, Category 4), and Harmful if inhaled (Inhalation, Category 4).[2]

-

Skin Corrosion/Irritation: Causes skin irritation (Category 2).[2]

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation (Category 2).[2]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation (Category 3).[2]

The corresponding GHS hazard statements are: H302, H312, H315, H319, H332, and H335.[2]

Precautionary Measures and Personal Protective Equipment (PPE)

Given the identified hazards, stringent adherence to safety protocols is mandatory.

-

Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[3]

-

Personal Protective Equipment:

-

Eye/Face Protection: Chemical safety goggles or a face shield are essential to prevent eye contact.[3]

-

Skin Protection: Wear protective gloves (e.g., nitrile) and a lab coat.[3] Avoid prolonged or repeated skin contact.

-

Respiratory Protection: If working outside of a fume hood or with fine powders, a NIOSH-approved respirator is recommended.[3]

-

First Aid Measures

In the event of exposure, the following first aid measures should be taken:

-

After Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]

-

After Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[3]

-

After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]

-

After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

Handling and Storage

-

Handling: Avoid creating dust. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[3]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3]

A Plausible Synthetic Pathway

Conceptual Experimental Protocol: N-Alkylation of Boc-Piperazine

This protocol describes the nucleophilic substitution reaction between tert-butyl piperazine-1-carboxylate (Boc-piperazine) and a suitable 3-halopropanoic acid derivative.

Materials:

-

tert-Butyl piperazine-1-carboxylate (Boc-piperazine)

-

Ethyl 3-bromopropanoate

-

Triethylamine (Et3N)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Boc-piperazine and triethylamine in anhydrous THF.

-

Addition of Alkylating Agent: To the stirred solution, add ethyl 3-bromopropanoate dropwise at room temperature.

-

Reaction Progression: Heat the reaction mixture to a moderate temperature (e.g., 60°C) and stir overnight to ensure complete reaction.

-

Workup: After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.

-

Washing and Drying: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The resulting ester can then be hydrolyzed to the carboxylic acid using standard procedures (e.g., saponification with NaOH followed by acidification).

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.

-

Triethylamine: Acts as a base to neutralize the hydrobromic acid byproduct of the reaction, driving the equilibrium towards the product.

-

Anhydrous THF: A suitable aprotic solvent that dissolves the reactants and does not interfere with the reaction.

-

Aqueous Workup: Removes the triethylammonium bromide salt and any unreacted water-soluble starting materials.

Applications in Drug Development: A Building Block for Innovation

The unique bifunctional nature of tert-butyl 4-(2-carboxyethyl)piperazine-1-carboxylate makes it a highly valuable intermediate in the synthesis of complex drug candidates.

-

Linker Moiety: The piperazine core can act as a linker to connect two different pharmacophores, a common strategy in the design of multi-target drugs or proteolysis-targeting chimeras (PROTACs).

-

Scaffold for Derivatization: The carboxylic acid provides a handle for amide bond formation, allowing for the attachment of various functional groups or peptide chains. The Boc-protected amine can be deprotected under acidic conditions to allow for further modification at that position.

The workflow for utilizing this building block in a drug discovery program is illustrated in the diagram below.

Caption: Drug Discovery Workflow using the title compound.

Conclusion

tert-Butyl 4-(2-carboxyethyl)piperazine-1-carboxylate is a valuable and versatile building block for researchers and scientists in the field of drug development. A thorough understanding of its material safety data is crucial for its safe handling and use. Its bifunctional nature allows for a wide range of synthetic transformations, making it an important tool in the construction of novel and complex molecular entities with therapeutic potential. As with all chemical reagents, adherence to established safety protocols and best practices is essential to ensure a safe and productive research environment.

References

A Comprehensive Technical Guide to 3-(4-Boc-piperazin-1-yl)propanoic Acid: A Versatile Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Key Scaffolding Moiety

In the landscape of contemporary medicinal chemistry, the strategic design of molecular building blocks is paramount to the successful development of novel therapeutics. Among these, 3-(4-Boc-piperazin-1-yl)propanoic acid has emerged as a particularly valuable and versatile intermediate. Its unique structural features—a mono-Boc-protected piperazine ring coupled to a propanoic acid chain—offer a confluence of properties that are highly sought after in drug design. The Boc (tert-butyloxycarbonyl) group provides a stable, yet readily cleavable, protecting group for one of the piperazine nitrogens, allowing for selective functionalization of the other. The secondary amine of the piperazine ring offers a nucleophilic center for further chemical elaboration, while the carboxylic acid moiety provides a convenient handle for amide bond formation, a cornerstone of medicinal chemistry. This guide provides an in-depth exploration of the synthesis, properties, and applications of 3-(4-Boc-piperazin-1-yl)propanoic acid, with a particular focus on its pivotal role as a linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of 3-(4-Boc-piperazin-1-yl)propanoic acid is essential for its effective utilization in synthesis and drug design.

| Property | Value | Source |

| Molecular Formula | C12H22N2O4 | PubChem[1] |

| Molecular Weight | 258.31 g/mol | PubChem[1] |

| IUPAC Name | 3-[4-(tert-butoxycarbonyl)piperazin-1-yl]propanoic acid | PubChem[1] |

| CAS Number | 242459-97-8 | PubChem[1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in methanol, ethanol, and chlorinated solvents. | |

| pKa | The piperazine ring's pKa is significantly influenced by neighboring chemical groups. The presence of the Boc group lowers the basicity of the adjacent nitrogen, while the free secondary amine remains available for protonation. The propanoic acid moiety typically exhibits a pKa in the range of 4-5. | RSC Publishing[2][3][4] |

Spectroscopic Data:

-

¹H NMR (400 MHz, CDCl₃) δ (ppm): 1.46 (s, 9H, C(CH₃)₃), 2.50-2.65 (m, 6H, piperazine-H and -CH₂-COOH), 2.70-2.80 (t, 2H, -N-CH₂-), 3.40-3.50 (t, 4H, piperazine-H), 10.5-11.5 (br s, 1H, COOH). Note: Representative data; actual spectra should be obtained for each synthesized batch.

-

¹³C NMR (100 MHz, CDCl₃) δ (ppm): 28.4 (C(CH₃)₃), 31.5 (-CH₂-COOH), 52.8 (piperazine-C), 53.5 (piperazine-C), 54.2 (-N-CH₂-), 80.0 (C(CH₃)₃), 154.7 (C=O, Boc), 174.5 (C=O, acid). Note: Representative data; actual spectra should be obtained for each synthesized batch.

-

FT-IR (KBr, cm⁻¹): 3400-2500 (br, O-H stretch of carboxylic acid), 2975, 2850 (C-H stretch), 1710 (C=O stretch of carboxylic acid), 1690 (C=O stretch of carbamate), 1160 (C-N stretch). Note: Representative data; actual spectra should be obtained for each synthesized batch.

-

Mass Spectrometry (ESI+): m/z 259.16 [M+H]⁺. Note: Representative data; actual spectra should be obtained for each synthesized batch.

Synthesis of 3-(4-Boc-piperazin-1-yl)propanoic Acid: A Practical Guide

The synthesis of 3-(4-Boc-piperazin-1-yl)propanoic acid is most commonly achieved through two primary and reliable routes: the Michael addition of N-Boc-piperazine to an acrylic acid derivative or the alkylation of N-Boc-piperazine with a 3-halopropanoate followed by hydrolysis. The choice of method often depends on the availability of starting materials and desired scale.

Method 1: Michael Addition of N-Boc-Piperazine to Acrylic Acid

This method represents a straightforward and atom-economical approach. The aza-Michael addition of the secondary amine of N-Boc-piperazine to the electron-deficient alkene of acrylic acid proceeds readily, often without the need for a catalyst.

Experimental Protocol:

-

Reaction Setup: To a solution of N-Boc-piperazine (1.0 eq) in a suitable solvent such as methanol or acetonitrile, add acrylic acid (1.1 eq).

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography to yield the pure 3-(4-Boc-piperazin-1-yl)propanoic acid.

Causality Behind Experimental Choices:

-

The use of a slight excess of acrylic acid ensures the complete consumption of the more valuable N-Boc-piperazine.

-

Methanol and acetonitrile are excellent solvent choices due to their ability to dissolve both reactants and their relatively low boiling points, which facilitates easy removal post-reaction.

-

Performing the reaction at room temperature is generally sufficient and avoids potential side reactions that could occur at elevated temperatures.

Caption: Michael Addition Synthesis Workflow.

Method 2: Alkylation with Ethyl 3-Bromopropanoate and Subsequent Hydrolysis

Experimental Protocol:

Step 1: Alkylation

-

Reaction Setup: Dissolve N-Boc-piperazine (1.0 eq) and a non-nucleophilic base such as potassium carbonate (1.5 eq) or diisopropylethylamine (DIPEA) (1.5 eq) in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF).

-

Addition of Alkylating Agent: Add ethyl 3-bromopropanoate (1.1 eq) dropwise to the stirred solution at room temperature.

-

Reaction Conditions: The reaction mixture is typically heated to 50-60 °C and stirred for 4-8 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up: After completion, the reaction mixture is cooled to room temperature, and the inorganic salts are filtered off. The filtrate is concentrated under reduced pressure. The residue is then taken up in an organic solvent like ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude ethyl 3-(4-Boc-piperazin-1-yl)propanoate.

Step 2: Hydrolysis

-

Reaction Setup: Dissolve the crude ester from the previous step in a mixture of methanol and water.

-

Base-mediated Hydrolysis: Add a base such as lithium hydroxide (LiOH) (2.0 eq) or sodium hydroxide (NaOH) (2.0 eq) to the solution.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 2-4 hours, or until the hydrolysis is complete as indicated by TLC or LC-MS.

-

Work-up and Purification: Neutralize the reaction mixture with a dilute acid (e.g., 1N HCl) to a pH of ~5-6. The aqueous layer is then extracted with a suitable organic solvent such as dichloromethane or ethyl acetate. The combined organic extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure to afford the desired 3-(4-Boc-piperazin-1-yl)propanoic acid. Purification can be achieved by recrystallization or column chromatography if necessary.

Causality Behind Experimental Choices:

-

The use of a base in the alkylation step is crucial to deprotonate the secondary amine of N-Boc-piperazine, thereby increasing its nucleophilicity.

-

Heating the reaction mixture accelerates the rate of the SN2 reaction.

-

The two-step process allows for the isolation of the intermediate ester, which can be purified before hydrolysis, potentially leading to a cleaner final product.

-

Base-mediated hydrolysis is a standard and efficient method for converting esters to carboxylic acids.

References

- 1. 3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid | C12H22N2O4 | CID 2735644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]

Characterization of 3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid

An In-depth Technical Guide to the Characterization of 3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic Acid

Abstract

This technical guide provides a comprehensive framework for the characterization of this compound, CAS Number 242459-97-8.[1][2][3] This bifunctional molecule is a crucial building block in modern medicinal chemistry, frequently employed as a linker in the development of complex pharmaceutical agents, including Proteolysis Targeting Chimeras (PROTACs).[4] This document outlines its synthesis, purification, and detailed analytical characterization using a suite of spectroscopic and chromatographic techniques. The methodologies are presented with a focus on the underlying scientific principles, ensuring that researchers, scientists, and drug development professionals can confidently verify the identity, purity, and stability of this versatile compound.

Physicochemical Properties and Molecular Structure

This compound is a white to off-white solid at room temperature. The molecule incorporates a piperazine ring protected at one nitrogen with a tert-butoxycarbonyl (Boc) group and functionalized at the other with a propanoic acid chain. This structure provides two distinct points for chemical modification: the carboxylic acid for amide bond formation and the Boc-protected amine, which can be deprotected to reveal a secondary amine for further coupling reactions.

Table 1: Core Physicochemical and Computed Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 3-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]propanoic acid | PubChem[5] |

| CAS Number | 242459-97-8 | ECHA[5] |

| Molecular Formula | C₁₂H₂₂N₂O₄ | PubChem[5] |

| Molecular Weight | 258.32 g/mol | Sigma-Aldrich |

| Exact Mass | 258.15795719 Da | PubChem[5] |

| SMILES | CC(C)(C)OC(=O)N1CCN(CC1)CCC(=O)O | PubChem[5] |

| InChIKey | WGQDOZLISKTFIH-UHFFFAOYSA-N | PubChem[5] |

Synthesis and Purification

The most common and efficient synthesis of the title compound is achieved through a Michael addition reaction. This involves the conjugate addition of the secondary amine of 1-Boc-piperazine to an acrylic acid derivative. The choice of acrylic acid itself is direct, though using an ester like ethyl acrylate followed by saponification is also a viable, albeit longer, route. The direct addition is preferred for its atom economy.

Synthetic Workflow

The overall process involves the reaction of commercially available starting materials, followed by an aqueous workup to isolate the crude product, which is then purified, typically by recrystallization, to yield the final high-purity compound.

Caption: High-level workflow for synthesis and purification.

Detailed Experimental Protocol: Synthesis

-

Reagents:

-

1-(tert-Butoxycarbonyl)piperazine (1.0 eq)

-

Acrylic acid (1.1 eq)

-

Ethanol or an appropriate solvent

-

-

Procedure:

-

To a stirred solution of 1-(tert-butoxycarbonyl)piperazine in ethanol, add acrylic acid dropwise at room temperature.

-

Heat the reaction mixture to 40-50°C and stir for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting piperazine.

-

Upon completion, cool the reaction mixture to room temperature.

-

Reduce the solvent volume under reduced pressure using a rotary evaporator.

-

Add water to the concentrated residue, which may cause the product to precipitate. If it oils out, adjust the pH to ~5-6 with a dilute acid (e.g., 1N HCl) to facilitate solidification.

-

Collect the crude solid by vacuum filtration and wash with cold water.

-

Dry the solid under vacuum to yield the crude product.

-

Detailed Experimental Protocol: Purification

-

System: Recrystallization

-

Solvent System: Isopropanol/Water or Ethanol/Hexane

-

Procedure:

-

Dissolve the crude product in a minimum amount of hot isopropanol (or ethanol).

-

If the solution is colored, it can be treated with a small amount of activated charcoal and hot-filtered.

-

Slowly add water (or hexane) dropwise to the hot solution until persistent turbidity is observed.

-

Add a few more drops of the hot alcohol to redissolve the precipitate and obtain a clear solution.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath (0-4°C) for several hours to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a cold solvent mixture, and dry under high vacuum.

-

Analytical Characterization

A multi-technique approach is essential for the unambiguous confirmation of the structure and purity of the synthesized compound.

Caption: Logic flow for comprehensive analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework. Samples are typically dissolved in deuterated solvents like DMSO-d₆, CDCl₃, or D₂O.

-

¹H NMR Spectroscopy: This technique provides information on the number of different types of protons and their neighboring environments. The carboxylic acid proton often exchanges with residual water in the solvent, leading to a very broad signal or its complete disappearance, especially in D₂O.

Table 2: Predicted ¹H NMR Chemical Shifts (DMSO-d₆, 400 MHz)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment Rationale |

|---|---|---|---|---|

| C(CH ₃)₃ | ~1.40 | Singlet (s) | 9H | Protons of the tert-butyl group on the Boc protector.[6] |

| -CH ₂-COOH | ~2.45 | Triplet (t) | 2H | Methylene group adjacent to the carboxylic acid, split by the neighboring CH₂. |

| -N-CH ₂-CH₂- | ~2.65 | Triplet (t) | 2H | Methylene group adjacent to the piperazine nitrogen, split by the neighboring CH₂. |

| Boc-N-(CH ₂)₂ | ~3.35 | Broad multiplet | 4H | Piperazine methylenes adjacent to the Boc-protected nitrogen. |

| N-(CH ₂)₂ | ~2.50* | Broad multiplet | 4H | Piperazine methylenes adjacent to the propanoic acid-substituted nitrogen. *Often overlaps with other signals. |

| -COOH | ~12.10 | Broad Singlet (br s) | 1H | Highly deshielded acidic proton of the carboxylic acid.[7] |

-

¹³C NMR Spectroscopy: Provides a count of unique carbon atoms and information about their chemical environment.

Table 3: Predicted ¹³C NMR Chemical Shifts (DMSO-d₆, 100 MHz)

| Carbon | Chemical Shift (δ, ppm) | Assignment Rationale |

|---|---|---|

| -C (CH₃)₃ | ~28.0 | Carbons of the tert-butyl group. |

| -C H₂-COOH | ~31.5 | Methylene carbon adjacent to the carboxylic acid. |

| C (CH₃)₃ | ~78.5 | Quaternary carbon of the Boc group. |

| Boc-N-(C H₂)₂ | ~43.0 | Piperazine carbons adjacent to the Boc-protected nitrogen. |

| N-(C H₂)₂ | ~52.0 | Piperazine carbons adjacent to the propanoic acid-substituted nitrogen. |

| -N-C H₂-CH₂- | ~54.0 | Methylene carbon adjacent to the piperazine nitrogen. |

| Boc C =O | ~154.0 | Carbonyl carbon of the Boc protecting group. |

| -C OOH | ~173.0 | Carbonyl carbon of the carboxylic acid.[7] |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition.

-

Expected Ionization: Electrospray Ionization (ESI) is ideal for this polar, non-volatile molecule.

-

Molecular Ion Peak:

-

Positive Mode (ESI+): [M+H]⁺ at m/z 259.1652

-

Negative Mode (ESI-): [M-H]⁻ at m/z 257.1507

-

-

Key Fragmentation Patterns:

-

Loss of the Boc group: A characteristic loss of 100 Da (-C₅H₈O₂) or 56 Da (-C₄H₈, isobutylene) is a strong indicator of the Boc moiety.

-

Decarboxylation: Loss of 44 Da (-CO₂) from the parent ion or other fragments.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule based on their vibrational frequencies.

Table 4: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

|---|---|---|---|

| 2500-3300 | Broad, Strong | O-H stretch | Carboxylic Acid O-H[7][8] |

| 2850-2980 | Medium-Strong | C-H stretch | Alkyl C-H |

| ~1715 | Strong, Sharp | C=O stretch | Carboxylic Acid C=O[8] |

| ~1690 | Strong, Sharp | C=O stretch | Carbamate (Boc) C=O |

| 1160-1250 | Strong | C-O stretch | Carbamate C-O |

The presence of two distinct carbonyl peaks and a very broad hydroxyl stretch are hallmark features in the IR spectrum of this compound.

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of the final compound.

-

Typical Protocol:

-

System: Reverse-Phase HPLC (RP-HPLC)

-

Column: C18, e.g., 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or Formic acid in Water

-

Mobile Phase B: 0.1% TFA or Formic acid in Acetonitrile

-

Gradient: A time-dependent gradient from high aqueous content (e.g., 95% A) to high organic content (e.g., 95% B).

-

Detection: UV detector at 210-220 nm.

-

Result: A pure sample should exhibit a single major peak. Purity is calculated as the area of the main peak divided by the total area of all peaks.

-

Applications in Research and Development

This compound is a valuable bifunctional linker.[4] Its primary application is in the synthesis of targeted therapeutics where precise spacing between two molecular entities is required. The propanoic acid handle allows for facile coupling to amine-containing molecules (e.g., ligands for target proteins), while the Boc-protected piperazine can be deprotected under acidic conditions to reveal a nucleophilic amine, ready for reaction with another moiety (e.g., an E3 ligase binder in a PROTAC).[4]

Safety and Handling

Based on aggregated GHS data, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5]

-

Hazard Statements:

Work should be conducted in a well-ventilated fume hood.

Conclusion

The successful characterization of this compound relies on a synergistic combination of analytical techniques. NMR spectroscopy provides the definitive structural proof, mass spectrometry confirms the molecular weight and elemental formula, and IR spectroscopy verifies the presence of key functional groups. Finally, chromatographic methods like HPLC provide quantitative assurance of purity. Adherence to the protocols and understanding the expected outcomes detailed in this guide will ensure the quality and reliability of this important chemical building block for any research or drug development program.

References

- 1. 242459-97-8|this compound|BLD Pharm [bldpharm.com]

- 2. alchempharmtech.com [alchempharmtech.com]

- 3. ivychem.com [ivychem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | C12H22N2O4 | CID 2735644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. infrared spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of butyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

A Comprehensive Technical Guide to 4-O-tert-butyl 1-O-ethyl piperazine-1,4-dicarboxylate: A Key Intermediate in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of therapeutic agents. Its unique physicochemical properties, including its ability to improve aqueous solubility and oral bioavailability, make it a privileged structure in drug design. This guide provides a detailed exploration of a key piperazine derivative, 4-O-tert-butyl 1-O-ethyl piperazine-1,4-dicarboxylate, a versatile building block in the synthesis of complex pharmaceuticals. With the chemical formula C12H22N2O4, this compound serves as a critical intermediate, enabling the strategic assembly of novel drug candidates.

Chemical Identity and Physicochemical Properties

The subject of this guide is the piperazine derivative with the systematic IUPAC name 4-O-tert-butyl 1-O-ethyl piperazine-1,4-dicarboxylate . It is also commonly known by several synonyms, including 1-Boc-4-ethoxycarbonyl piperazine and 1-tert-butyl 4-ethyl piperazine-1,4-dicarboxylate[1]. The structure features a piperazine ring functionalized with two different ester groups: a tert-butoxycarbonyl (Boc) group at one nitrogen and an ethoxycarbonyl group at the other. This dissymmetry is crucial for its utility in multi-step syntheses, allowing for selective deprotection and further functionalization.

A comprehensive understanding of its physicochemical properties is paramount for its effective application in synthesis. The following table summarizes key computed and, where available, experimental data for this compound.

| Property | Value | Source |

| Molecular Formula | C12H22N2O4 | PubChem[1] |

| Molecular Weight | 258.31 g/mol | PubChem[1] |

| IUPAC Name | 4-O-tert-butyl 1-O-ethyl piperazine-1,4-dicarboxylate | PubChem[1] |

| CAS Number | 219509-82-7 | PubChem[1] |

| XLogP3 | 1.2 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 5 | PubChem[1] |

Synthesis and Mechanistic Considerations

The synthesis of 4-O-tert-butyl 1-O-ethyl piperazine-1,4-dicarboxylate typically proceeds through a stepwise functionalization of the piperazine ring. The presence of two secondary amine groups in the parent piperazine molecule necessitates a protection strategy to achieve the desired mono-functionalized intermediate, which can then be further derivatized.

A common and effective strategy involves the initial protection of one of the piperazine nitrogens with a tert-butoxycarbonyl (Boc) group. This is a widely used protecting group in organic synthesis due to its stability under a variety of reaction conditions and its facile removal under acidic conditions. The resulting intermediate, 1-Boc-piperazine, is a versatile building block for the synthesis of a vast number of monosubstituted piperazine derivatives.

Experimental Protocol: Synthesis of 1-Boc-piperazine

The synthesis of the key intermediate, 1-Boc-piperazine, can be achieved through several methods. A conventional approach involves the reaction of anhydrous piperazine with di-tert-butyl dicarbonate. However, this method can lead to the formation of the di-protected byproduct and may require extensive purification. A more efficient and scalable synthesis has been developed starting from diethylamine, proceeding through chlorination, Boc protection, and subsequent cyclization[2].

A well-established laboratory-scale procedure for the synthesis of 1-(tert-butoxycarbonyl)-4-(4-hydroxyphenyl)piperazine, a related compound, provides a solid framework for the synthesis of Boc-protected piperazines. This involves the reaction of the parent piperazine with di-tert-butyl dicarbonate in a suitable solvent like dichloromethane at room temperature[3].

Experimental Protocol: Synthesis of 4-O-tert-butyl 1-O-ethyl piperazine-1,4-dicarboxylate

The synthesis of the target molecule can be accomplished by the reaction of 1-Boc-piperazine with an appropriate electrophile to introduce the ethoxycarbonyl group. A representative procedure, based on the synthesis of a similar compound, 1-(tert-butoxycarbonyl)-4-(4-methoxycarbonylphenyl)piperazine, is outlined below. This protocol involves a palladium-catalyzed carbonylation reaction[4].

Step-by-step Methodology:

-

Reaction Setup: In a reaction vessel, combine 1-Boc-piperazine, a suitable aryl triflate or halide precursor, a palladium catalyst (e.g., palladium(II) acetate), a phosphine ligand (e.g., 1,1'-bis(diphenylphosphino)ferrocene), and a base (e.g., triethylamine) in a suitable solvent mixture such as methanol and dimethylformamide.

-

Carbon Monoxide Purge: Purge the reaction mixture with carbon monoxide gas for approximately 15 minutes.

-

Reaction Conditions: Seal the vessel under a carbon monoxide atmosphere (e.g., using a balloon) and heat the mixture to 60°C. Stir the reaction overnight (approximately 18 hours).

-